3-Fluoro-4-(p-tolyloxy)benzaldehyde
Description
3-Fluoro-4-(p-tolyloxy)benzaldehyde is a fluorinated benzaldehyde derivative featuring a fluorine atom at the 3-position and a para-tolyloxy group (4-methylphenoxy) at the 4-position of the aromatic ring. The compound’s structure combines electron-withdrawing (fluorine) and lipophilic (p-tolyloxy) substituents, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-fluoro-4-(4-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-10-2-5-12(6-3-10)17-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3 |
InChI Key |
VYWOZXQYOLFHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(p-tolyloxy)benzaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-fluorobenzaldehyde is reacted with p-tolyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(p-tolyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Fluoro-4-(p-tolyloxy)benzoic acid.
Reduction: 3-Fluoro-4-(p-tolyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(p-tolyloxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(p-tolyloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 3-Fluoro-4-(p-tolyloxy)benzaldehyde with key structural analogs, highlighting substituent effects:
*Estimated based on structural analogs.
Key Observations:
- Steric Effects : The para-methyl group on the p-tolyloxy moiety introduces moderate steric bulk, which may influence binding affinity in enzyme-substrate interactions .
- Electronic Effects : The fluorine atom at the 3-position enhances electron-withdrawing properties, stabilizing the aldehyde group and facilitating nucleophilic additions .
Antimicrobial and Enzyme Inhibition
- 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde : Exhibits strong enzyme inhibition (e.g., cytochrome P450) due to the electron-deficient trifluoroethoxy group .
- 3-Fluoro-4-methoxybenzaldehyde : Shows moderate antibacterial activity against Gram-positive strains, attributed to the methoxy group’s balance of lipophilicity and reactivity .
- This compound: Expected to display enhanced biological activity compared to phenoxy analogs due to increased lipophilicity and steric stabilization of target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
